Chemical structure and properties of 5-(2-Thienyl)-1H-indole-2,3-dione
Chemical structure and properties of 5-(2-Thienyl)-1H-indole-2,3-dione
The following technical guide is structured as a high-level research monograph designed for drug discovery professionals. It synthesizes confirmed chemical data with structure-activity relationship (SAR) principles to provide a comprehensive profile of 5-(2-Thienyl)-1H-indole-2,3-dione.
Compound Class: 5-Heteroaryl-substituted Isatin | Application: Kinase Inhibitor Scaffold / Antineoplastic Precursor
Executive Summary & Chemical Identity
5-(2-Thienyl)-1H-indole-2,3-dione (often referred to as 5-(2-Thienyl)isatin ) is a bioactive heterocyclic scaffold derived from the privileged isatin (1H-indole-2,3-dione) core. Distinguished by a thiophene ring fused at the C5 position, this molecule represents a classic bioisosteric modification of 5-phenylisatin.
In medicinal chemistry, this specific derivative is valued for its enhanced lipophilicity and electron-donating capabilities compared to its phenyl analogs, making it a critical intermediate in the design of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Chemical Identification Data
| Property | Specification |
| IUPAC Name | 5-(thiophen-2-yl)-1H-indole-2,3-dione |
| Common Name | 5-(2-Thienyl)isatin |
| Molecular Formula | C₁₂H₇NO₂S |
| Molecular Weight | 229.25 g/mol |
| Core Scaffold | Isatin (1H-indole-2,3-dione) |
| Substituent | 2-Thienyl group at C5 position |
| Physical State | Orange to Red Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in water |
Structural Analysis & Electronic Properties
The pharmacological potency of 5-(2-Thienyl)isatin stems from the synergistic relationship between the electrophilic isatin core and the nucleophilic thiophene substituent.
The Isatin Core (Electrophile)
The 2,3-dione moiety is highly polarized. The C3 carbonyl is a potent electrophile, susceptible to nucleophilic attack (e.g., by amines to form Schiff bases).[1] This reactivity is essential for combinatorial library generation.
-
C3 Carbonyl: Ketone character; high reactivity.
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C2 Carbonyl: Amide/Lactam character; provides hydrogen bond acceptor sites.
-
N1 Amine: Acidic proton (pKa ~10); allows for N-alkylation to modulate solubility.
The Thienyl Substituent (Lipophilic/Electronic Modifier)
The introduction of a 2-thienyl group at the C5 position alters the electronic landscape of the benzene ring.
-
Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic properties (electron-rich, S-heteroatom effects).
-
Pi-Stacking: The extended conjugated system facilitates
stacking interactions within the hydrophobic pockets of enzyme active sites (e.g., ATP-binding pockets of kinases). -
Lipophilicity: Increases logP relative to unsubstituted isatin, improving membrane permeability.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this molecule.
Figure 1: SAR map highlighting the functional roles of the isatin core and the specific contribution of the thienyl moiety to target binding.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing 5-(2-Thienyl)isatin is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisatin with 2-thienylboronic acid. This pathway avoids the harsh conditions of direct electrophilic aromatic substitution on the isatin ring.
Reaction Scheme
Reagents:
-
Substrate: 5-Bromoisatin (1.0 eq)
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Coupling Partner: 2-Thienylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
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Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2M aqueous solution)
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Solvent: 1,4-Dioxane : Water (4:1 ratio) or DME.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromoisatin (1.0 mmol) in 1,4-dioxane (10 mL).
-
Activation: Degas the solution with nitrogen (
) for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation). -
Addition: Add Pd(PPh₃)₄ (0.05 mmol) under nitrogen flow. Stir for 10 minutes.
-
Coupling: Add 2-thienylboronic acid (1.2 mmol) followed by the addition of 2M
(2.5 mL). -
Reflux: Heat the reaction mixture to 80-90°C under an inert atmosphere for 6–12 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up:
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH ~3-4 (to protonate the isatin nitrogen and precipitate the product).
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. Purify the crude residue via column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallize from Ethanol to yield orange/red needles.
Synthesis Workflow Diagram
Figure 2: Process flow for the Suzuki-Miyaura synthesis of 5-(2-Thienyl)isatin.
Biological Potential & Mechanisms
5-Substituted isatins are established pharmacophores in oncology. The 5-(2-thienyl) derivative specifically leverages the "heteroaryl-isatin" motif common in kinase inhibitors.
Primary Targets
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Receptor Tyrosine Kinases (RTKs): The structural similarity to Sunitinib (which contains a 2-oxindole core coupled to a pyrrole) suggests 5-(2-thienyl)isatin derivatives can occupy the ATP-binding pocket of VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR.
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Caspase Inhibition: Isatin sulfonamides are known Caspase-3 and Caspase-7 inhibitors. The 5-thienyl analog serves as a precursor for these sulfonamide derivatives.
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Cytotoxicity: 5-heteroaryl isatins have demonstrated micromolar
values against Jurkat (T-cell leukemia) and MCF-7 (breast cancer) cell lines, often inducing apoptosis via the mitochondrial pathway.
Mechanism of Action (Apoptosis Induction)
Isatin derivatives often function by disrupting the mitochondrial membrane potential (
Figure 3: Proposed mechanism of action for cytotoxicity in cancer cell lines.
References
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Synthesis of 5-substituted isatins: Vine, K. L., et al. "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 2013. Link
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Suzuki Coupling on Isatin Scaffolds: Teng, Y., et al. "Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives." European Journal of Medicinal Chemistry, 2016.[2] Link
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Biological Targets of Isatin: Medvedev, A., et al. "Biological targets for isatin and its analogues: Implications for therapy." Biologics: Targets and Therapy, 2007. Link
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General Isatin Chemistry: Silva, J. F., et al. "Chemistry and biological activities of isatin derivatives." Química Nova, 2001. Link
